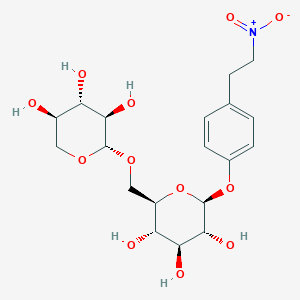

Thalictricoside

CAS No.: 649758-25-8

Cat. No.: VC4349599

Molecular Formula: C19H27NO12

Molecular Weight: 461.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 649758-25-8 |

|---|---|

| Molecular Formula | C19H27NO12 |

| Molecular Weight | 461.42 |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 |

| Standard InChI Key | ZHVLPKFAODFQST-BMVMOQKNSA-N |

| SMILES | C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O |

Introduction

Discovery and Natural Occurrence

Thalictricoside was first reported in a 2003 phytochemical investigation of Thalictrum orientale Boiss., a perennial herb native to Eastern Mediterranean regions . Researchers employed methanol extraction followed by chromatographic purification to isolate the compound from rhizomes and roots, yielding 2-(4′-hydroxyphenyl)-nitroethane-4′-O-[β-xylopyranosyl-(1→6)-β-glucopyranoside] as a novel structure . Subsequent studies identified thalictricoside in related Thalictrum species, though its distribution appears restricted compared to more ubiquitous alkaloids in this genus .

Structural Elucidation and Molecular Characteristics

Spectroscopic Determination

The initial structural characterization combined high-resolution mass spectrometry (HR-MALDI-MS) and multidimensional NMR spectroscopy. Key data included:

Table 1: Selected NMR Data for Thalictricoside (DMSO-d6)

| Position | δ<sup>13</sup>C (ppm) | δ<sup>1</sup>H (ppm) | Multiplicity | HMBC Correlations |

|---|---|---|---|---|

| 1' | 139.6 | - | - | C2', C6' |

| 4'-O-Glc | 103.0 | 4.90 (d, J=7.8 Hz) | Doublet | C1'', C3' |

| NO<sub>2</sub> | 20.7 | 4.21 (m) | Multiplet | C1', C2' |

The HR-MALDI-MS spectrum exhibited a [M+Na]<sup>+</sup> ion at m/z 484.1441, consistent with the molecular formula C<sub>19</sub>H<sub>27</sub>NO<sub>12</sub> (calc. 484.1432) . The nitroethyl group (δ<sub>H</sub> 4.21 ppm, δ<sub>C</sub> 20.7 ppm) and aromatic protons (δ<sub>H</sub> 6.69–7.60 ppm) were pivotal in establishing the aglycone structure .

Glycosidic Linkage Analysis

The disaccharide moiety was resolved through COSY and HSQC-TOCSY experiments, revealing a β-xylopyranosyl-(1→6)-β-glucopyranoside linkage. Key NOE correlations between H-1'' (Glc) and H-6''' (Xyl) confirmed the interglycosidic bond .

Table 2: Glycosidic Residue Assignments

| Sugar | H-1 (δ<sub>H</sub>, ppm) | <sup>13</sup>C Chemical Shifts (ppm) |

|---|---|---|

| Glc | 4.90 (d, J=7.8 Hz) | 103.0 (C-1), 75.2 (C-5) |

| Xyl | 4.35 (d, J=7.2 Hz) | 105.8 (C-1'''), 77.4 (C-5''') |

Biosynthetic Considerations

Though thalictricoside's biosynthetic pathway remains uncharacterized, hypothetical routes propose:

-

Phenylpropanoid precursor: Conversion of phenylalanine to 4-hydroxyphenylpyruvate via ammonia-lyase

-

Nitroethyl formation: Potential nitration of β-phenethyl alcohol derivatives, though enzymatic mechanisms are unclear

-

Glycosylation: Sequential attachment of glucose and xylose by UDP-dependent glycosyltransferases

Analytical Characterization and Chemotaxonomic Significance

Spectroscopic Fingerprints

The compound's unique 13C NMR profile facilitates identification in complex matrices:

Table 3: Diagnostic 13C NMR Signals (DMSO-d6)

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C-1' | 139.6 | Aromatic quaternary C |

| C-2' | 134.9 | Nitroethyl attachment |

| C-1'' (Glc) | 103.0 | Anomeric carbon (β-link) |

| C-1''' (Xyl) | 105.8 | Anomeric carbon (β-link) |

Chemotaxonomic Utility

Thalictricoside serves as a chemotaxonomic marker for Thalictrum sect. Orientalea, with its presence corroborating molecular phylogenies that separate Eastern Mediterranean species from North American congeners . The compound's absence in alkaloid-rich Thalictrum species (e.g., T. flavum) further supports sectional classification based on secondary metabolite profiles .

Pharmacological Perspectives

While direct biological studies on thalictricoside are lacking, structural analogs provide insight into potential activities:

-

Nitro group reactivity: The nitroethyl moiety may undergo enzymatic reduction to nitroso or amine derivatives, potentially interacting with thiol-containing proteins

-

Glycoside transport: The disaccharide unit could enhance water solubility, facilitating membrane transport in biological systems

-

Antioxidant potential: The 4-hydroxyphenyl group may scavenge free radicals, though this requires experimental validation

Notably, related nitro-containing compounds from Papaver exhibit acetylcholinesterase inhibition, suggesting thalictricoside could share similar bioactivity pending targeted assays .

Future Research Directions

Critical knowledge gaps persist:

-

Biosynthetic enzymes: Identification of nitration and glycosylation enzymes through transcriptomic/proteomic approaches

-

Ecological role: Investigation into allelopathic or herbivore-deterrent functions in Thalictrum species

-

Pharmacokinetics: ADMET profiling to assess therapeutic potential

-

Synthetic access: Development of concise synthetic routes for structure-activity relationship studies

Addressing these areas will clarify thalictricoside's ecological and pharmacological significance, potentially positioning it as a lead compound for drug discovery or a biosynthetic engineering target.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume